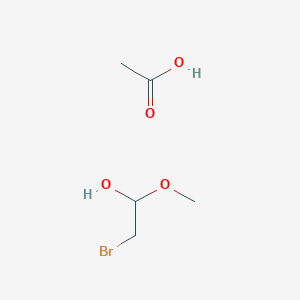
Acetic acid;2-bromo-1-methoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-bromo-1-methoxyethanol: is an organic compound that combines the properties of acetic acid, bromine, and methoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Acetic Acid: The preparation of acetic acid;2-bromo-1-methoxyethanol can involve the bromination of acetic acid using bromine in the presence of a catalyst such as phosphorus tribromide. This reaction typically occurs under controlled conditions to ensure the selective bromination of the acetic acid.
Methoxylation: Following bromination, the introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the bromoacetic acid with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;2-bromo-1-methoxyethanol can undergo oxidation reactions, where the bromine atom is replaced by a hydroxyl group, forming 2-hydroxy-1-methoxyethanol.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxyethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy-1-methoxyethanol
Reduction: 2-methoxyethanol
Substitution: Various substituted methoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Acetic acid;2-bromo-1-methoxyethanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Reagent in Organic Reactions: It serves as a reagent in various organic reactions, including nucleophilic substitution and elimination reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated and methoxylated drug candidates.
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and methoxylated compounds on biological systems.
Industry:
Chemical Manufacturing: this compound is used in the manufacturing of specialty chemicals and polymers.
Solvent Production: It is also utilized in the production of solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-bromo-1-methoxyethanol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Bromoacetic Acid: Similar in structure but lacks the methoxy group.
2-Bromoethanol: Contains a bromine atom and an alcohol group but lacks the acetic acid moiety.
Methoxyacetic Acid: Contains a methoxy group and an acetic acid moiety but lacks the bromine atom.
Uniqueness: Acetic acid;2-bromo-1-methoxyethanol is unique due to the presence of both a bromine atom and a methoxy group, which imparts distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Properties
CAS No. |
112111-75-8 |
|---|---|
Molecular Formula |
C5H11BrO4 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
acetic acid;2-bromo-1-methoxyethanol |
InChI |
InChI=1S/C3H7BrO2.C2H4O2/c1-6-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
ITAMOXQASMSIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















